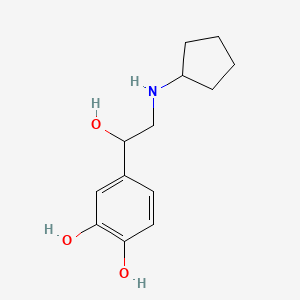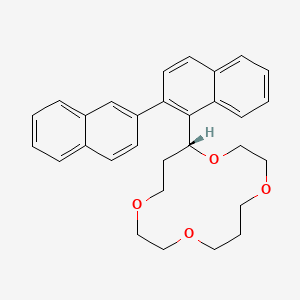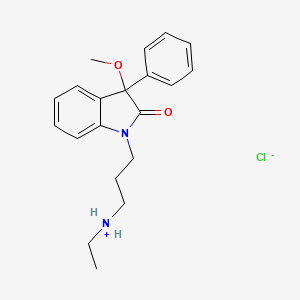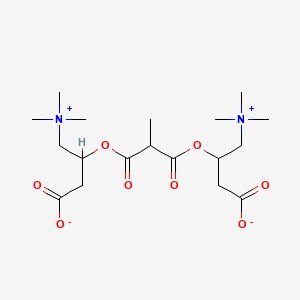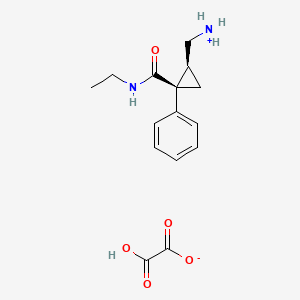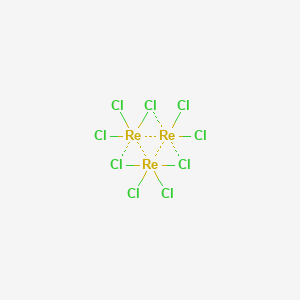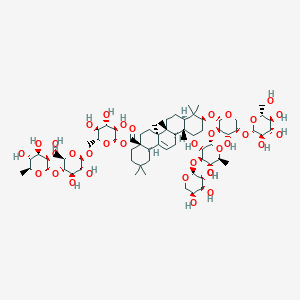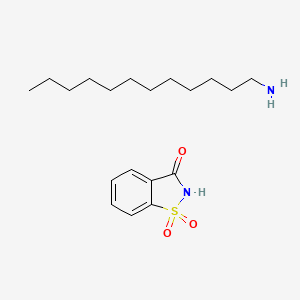
1,1-dioxo-1,2-benzothiazol-3-one;dodecan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dioxo-1,2-benzothiazol-3-one;dodecan-1-amine is a compound that combines the structural features of 1,1-dioxo-1,2-benzothiazol-3-one and dodecan-1-amine The former is known for its applications in various chemical processes, while the latter is a long-chain amine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-Dioxo-1,2-benzothiazol-3-one can be synthesized through multiple routes. One common method involves the reaction of isothiazolin and sodium chlorosulfite . Dodecan-1-amine, on the other hand, is typically synthesized through the hydrogenation of dodecanenitrile.
Industrial Production Methods
Industrial production of 1,1-dioxo-1,2-benzothiazol-3-one often involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. Dodecan-1-amine is produced industrially through catalytic hydrogenation processes, which are optimized for efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dioxo-1,2-benzothiazol-3-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into simpler thiol compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the benzothiazole ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, thiols, and various substituted benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
1,1-Dioxo-1,2-benzothiazol-3-one;dodecan-1-amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 1,1-dioxo-1,2-benzothiazol-3-one;dodecan-1-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and proteins, disrupting their normal function. The benzothiazole ring can interact with nucleophilic sites in proteins, leading to inhibition of enzyme activity. The long alkyl chain of dodecan-1-amine can disrupt cell membranes, contributing to its antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Dioxo-1,2-benzothiazol-3-one: Known for its use as a non-nutritive sweetener and its antimicrobial properties.
Dodecan-1-amine: A long-chain amine used in various industrial applications, including as a surfactant and corrosion inhibitor.
Uniqueness
1,1-Dioxo-1,2-benzothiazol-3-one;dodecan-1-amine is unique due to the combination of the benzothiazole ring and the long alkyl chain. This combination imparts both the chemical reactivity of the benzothiazole ring and the amphiphilic properties of the long alkyl chain, making it versatile for various applications .
Eigenschaften
CAS-Nummer |
17140-24-8 |
|---|---|
Molekularformel |
C19H32N2O3S |
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
1,1-dioxo-1,2-benzothiazol-3-one;dodecan-1-amine |
InChI |
InChI=1S/C12H27N.C7H5NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13;9-7-5-3-1-2-4-6(5)12(10,11)8-7/h2-13H2,1H3;1-4H,(H,8,9) |
InChI-Schlüssel |
SDGNZFWKQHYOQW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCN.C1=CC=C2C(=C1)C(=O)NS2(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![n-[6'-(Diethylamino)-3-oxo-3h-spiro[2-benzofuran-1,9'-xanthen]-2'-yl]-n-phenylacetamide](/img/structure/B13734768.png)

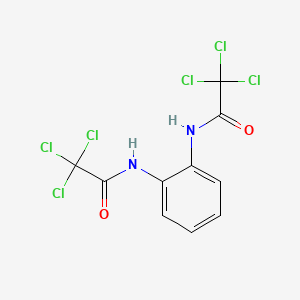


![Pyrrolo[2,3-c]pyridin-1-yl-acetic acid tert-butyl ester](/img/structure/B13734792.png)

